Compound Description: PPOAC-Bz is identified as a potent inhibitor of osteoclastogenesis, the process of osteoclast formation. It exhibits strong inhibitory effects on the differentiation of bone marrow-derived macrophages into mature osteoclasts []. PPOAC-Bz effectively suppresses the formation of F-actin belts and bone resorption activity in vitro, and prevents OVX-induced bone loss in vivo [].
Compound Description: NAPMA is a potent inhibitor of osteoclast differentiation. It acts by blocking RANKL signaling and bone resorption, thereby attenuating osteoclast activity []. NAPMA effectively suppresses the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells from bone marrow-derived macrophages in a dose-dependent manner [].
Compound Description: PPOA-N-Ac-2-Cl exhibits significant inhibitory effects on osteoclast differentiation, potentially serving as a therapeutic agent for osteoclast-related bone diseases [].
Compound Description: DPI-3290 displays potent analgesic properties while demonstrating a reduced respiratory depressant effect compared to traditional opioid analgesics like morphine and fentanyl []. This characteristic makes it a potential candidate for managing moderate to severe pain with a lower risk of respiratory complications.
Relevance: Although structurally distinct from the target compound, 2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(2-thienylmethyl)acetamide, DPI-3290 shares a crucial structural element: the presence of a piperazine ring. This ring serves as a common pharmacophore in various compounds exhibiting analgesic properties []. Understanding the specific contributions of different substituents on the piperazine ring in both DPI-3290 and the target compound can provide valuable insights into designing safer and more effective analgesics.
Compound Description: This series of compounds demonstrates potent antibacterial activity against both Gram-positive and Gram-negative bacteria []. This broad-spectrum activity makes them promising candidates for developing new antibacterial agents.
Relevance: This series of compounds, particularly compound 5o and 5c, share a significant structural similarity with 2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(2-thienylmethyl)acetamide. All these compounds possess a central piperazine ring substituted at position 1 with an acetamide group and further substituted at position 4. The variation lies in the substituent at the 4-position of the piperazine ring and the nitrogen of the acetamide group. The presence of the 2-furoyl group in these analogs, as opposed to the 4-fluorophenyl group in the target compound, may contribute to their potent antibacterial properties [].
Compound Description: CBS-3595 acts as a dual inhibitor targeting both p38α MAPK and PDE-4, demonstrating potent anti-inflammatory effects []. This dual inhibition strategy can potentially offer synergistic therapeutic benefits in treating inflammatory diseases by targeting multiple pathways.
Compound Description: These derivatives show potent and specific inhibitory activity against T-type Ca2+ channels. Notably, they exhibit antihypertensive effects without inducing reflex tachycardia, a common side effect of traditional L-type Ca2+ channel blockers [, ].
Compound Description: BX 471 is identified as a potent, selective, and orally active antagonist of the CC chemokine receptor-1 (CCR1). Its high affinity for CCR1 and ability to inhibit various CCR1-mediated effects make it a potential therapeutic candidate for autoimmune diseases [].
Compound Description: FGIN-1-27 is a selective drug ligand for translocator protein (TSPO), a protein involved in cholesterol transport for steroid formation. Studies suggest that FGIN-1-27 can stimulate steroid production in Leydig cells, potentially serving as a therapeutic approach for hypogonadism [, , ].
Compound Description: Ocfentanil is a potent synthetic opioid analgesic. Due to its high potency and potential for abuse, it has been placed in Schedule I of the Controlled Substances Act [, , ].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.